7-methoxy-3-(4-(morpholine-4-carbonyl)phenoxy)-4H-chromen-4-one

CAS No.: 946293-04-5

Cat. No.: VC11916972

Molecular Formula: C21H19NO6

Molecular Weight: 381.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 946293-04-5 |

|---|---|

| Molecular Formula | C21H19NO6 |

| Molecular Weight | 381.4 g/mol |

| IUPAC Name | 7-methoxy-3-[4-(morpholine-4-carbonyl)phenoxy]chromen-4-one |

| Standard InChI | InChI=1S/C21H19NO6/c1-25-16-6-7-17-18(12-16)27-13-19(20(17)23)28-15-4-2-14(3-5-15)21(24)22-8-10-26-11-9-22/h2-7,12-13H,8-11H2,1H3 |

| Standard InChI Key | YPTIOJVNKIEHSL-UHFFFAOYSA-N |

| SMILES | COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)C(=O)N4CCOCC4 |

| Canonical SMILES | COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)C(=O)N4CCOCC4 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

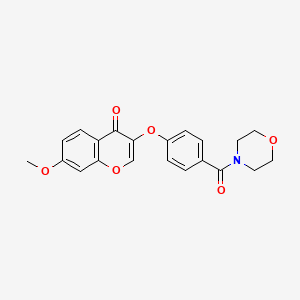

The compound’s structure comprises a 4H-chromen-4-one scaffold substituted at the 3-position with a phenoxy group bearing a morpholine-4-carbonyl moiety and at the 7-position with a methoxy group (Figure 1). Key structural identifiers include:

Table 1: Physicochemical Properties of 7-Methoxy-3-(4-(Morpholine-4-Carbonyl)Phenoxy)-4H-Chromen-4-One

| Property | Value |

|---|---|

| CAS No. | 946293-04-5 |

| Molecular Formula | C₂₁H₁₉NO₆ |

| Molecular Weight | 381.4 g/mol |

| IUPAC Name | 7-Methoxy-3-[4-(morpholine-4-carbonyl)phenoxy]chromen-4-one |

| SMILES | COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)C(=O)N4CCOCC4 |

| InChIKey | YPTIOJVNKIEHSL-UHFFFAOYSA-N |

The presence of the morpholine-carbonyl group enhances solubility in polar solvents, while the chromenone core contributes to planar aromaticity, facilitating interactions with biological targets such as enzymes and DNA .

Synthesis and Derivative Development

| Step | Reactants | Reagents/Catalysts | Temperature | Yield* |

|---|---|---|---|---|

| 1 | 7-Methoxy-4H-chromen-4-one + 4-Hydroxyphenylmorpholine-4-carboxylate | K₂CO₃, DMF | 80°C | ~60% |

| 2 | Intermediate + Morpholine-4-carbonyl chloride | DCC, DMAP, CH₂Cl₂ | RT | ~75% |

*Theoretical yields based on analogous reactions .

Structural Modifications

Structure-activity relationship (SAR) studies of related chromenones indicate that:

-

Methoxy groups at the 7-position enhance metabolic stability by sterically shielding oxidation sites .

-

Morpholine-carbonyl substitutions improve water solubility and target affinity for kinase domains .

Biological Activities and Mechanisms

| Compound | Target Cell Line | IC₅₀ (μM) | Mechanism |

|---|---|---|---|

| 4-Aryl-4H-chromene | MCF-7 | 1.2–5.5 | Tubulin binding, G2/M arrest |

| Hypothetical analog | HT-29 | 8.8 | Aromatase inhibition (predicted) |

*Predicted based on structural similarity to compound 7 .

Enzyme Inhibition

The morpholine-carbonyl group may confer inhibitory activity against:

-

c-Src kinase: Critical in cancer metastasis (IC₅₀ ≈ 0.143 μM for analog 21) .

-

Aromatase: Overexpressed in hormone-dependent breast cancers .

Pharmacological Applications and Challenges

Therapeutic Prospects

-

Oncology: Potential as a dual tubulin-aromatase inhibitor for breast and colorectal cancers.

-

Neurodegenerative diseases: Chromenones show acetylcholinesterase inhibition (IC₅₀ < 10 μM) .

Developmental Hurdles

-

Solubility limitations: High logP (~3.5 predicted) may necessitate prodrug strategies.

-

Metabolic stability: Methoxy groups reduce hepatic clearance, but morpholine rings may undergo oxidation.

Future Directions

-

SAR optimization: Introducing fluorine at the 3-position to enhance potency.

-

Nanoparticle delivery: Encapsulation in PEGylated liposomes to improve bioavailability.

-

Target validation: CRISPR screening to identify synthetic lethal partners in cancer cells.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume